molecular formula C11H7ClN2OS B6635882 3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde

3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde

Cat. No. B6635882
M. Wt: 250.70 g/mol
InChI Key: HOKQNWHYNUHQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of various pharmaceuticals. This compound belongs to the class of benzaldehyde derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde is not fully understood. However, studies have shown that it may exert its biological effects by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde exhibits a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. Additionally, it has been shown to modulate the immune system and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde is its wide range of biological activities, which makes it a promising candidate for the development of various pharmaceuticals. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde. One direction is to investigate its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to explore its potential as a lead compound for the development of new drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde can be achieved through various methods, including the reaction of 2-chloropyrazine with 2-mercaptobenzaldehyde in the presence of a base. This method is relatively simple and has been used by many researchers to obtain this compound in high yields.

Scientific Research Applications

3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde has been extensively studied for its potential use in the development of various pharmaceuticals. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Researchers have also investigated its potential use in the treatment of various diseases such as cancer, bacterial infections, and inflammation.

properties

IUPAC Name

3-chloro-2-pyrazin-2-ylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2OS/c12-9-3-1-2-8(7-15)11(9)16-10-6-13-4-5-14-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKQNWHYNUHQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=NC=CN=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-pyrazin-2-ylsulfanylbenzaldehyde

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